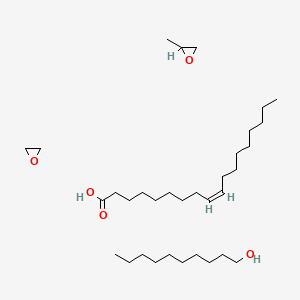![molecular formula C15H23N3O3 B14476190 N~2~-[4-(Diethylamino)phenyl]-L-glutamine CAS No. 65540-59-2](/img/structure/B14476190.png)
N~2~-[4-(Diethylamino)phenyl]-L-glutamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-[4-(Diethylamino)phenyl]-L-glutamine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to an L-glutamine moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of study in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4-(Diethylamino)phenyl]-L-glutamine typically involves a multi-step process. One common method includes the reaction of 4-(diethylamino)benzaldehyde with L-glutamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N2-[4-(Diethylamino)phenyl]-L-glutamine may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the preparation of intermediates, purification, and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-[4-(Diethylamino)phenyl]-L-glutamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N~2~-[4-(Diethylamino)phenyl]-L-glutamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N2-[4-(Diethylamino)phenyl]-L-glutamine involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with cellular receptors or enzymes, modulating their activity. The compound may also affect signal transduction pathways, leading to changes in cellular behavior and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-(Diethylamino)phenyl]-N’-phenylurea
- N-{4-[(diethylamino)sulfonyl]phenyl}-2-phenyl-4-quinolinecarboxamide
Uniqueness
N~2~-[4-(Diethylamino)phenyl]-L-glutamine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
65540-59-2 |
|---|---|
Molekularformel |
C15H23N3O3 |
Molekulargewicht |
293.36 g/mol |
IUPAC-Name |
(2S)-5-amino-2-[4-(diethylamino)anilino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H23N3O3/c1-3-18(4-2)12-7-5-11(6-8-12)17-13(15(20)21)9-10-14(16)19/h5-8,13,17H,3-4,9-10H2,1-2H3,(H2,16,19)(H,20,21)/t13-/m0/s1 |
InChI-Schlüssel |
NGUVKHQZRHZCIU-ZDUSSCGKSA-N |
Isomerische SMILES |
CCN(CC)C1=CC=C(C=C1)N[C@@H](CCC(=O)N)C(=O)O |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)NC(CCC(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


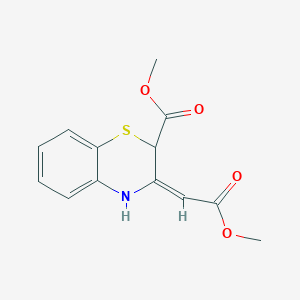
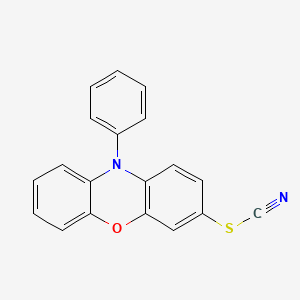
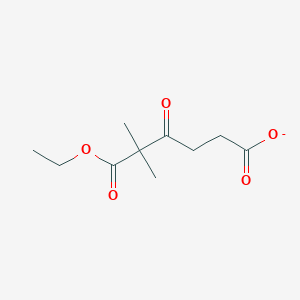
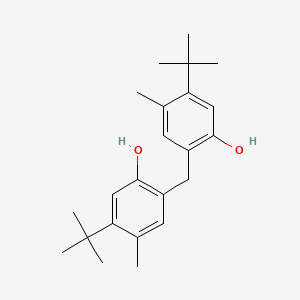

![1-[Methyl(pyridazin-3-yl)amino]propan-2-ol](/img/structure/B14476140.png)
![2-[Methoxy(phenyl)methoxy]cyclohexane-1-carboxylic acid](/img/structure/B14476145.png)

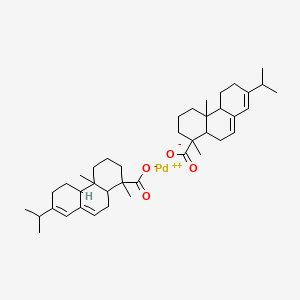

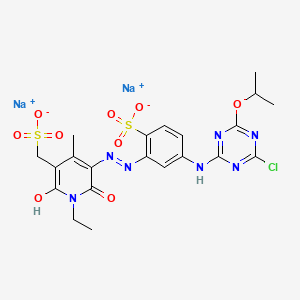

![Naphthalene, 1-[(4-methylphenyl)ethynyl]-](/img/structure/B14476183.png)
